1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione

Crystallography Solid-state characterization Hirshfeld surface analysis

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7) is a spiro-fused heterocyclic compound with the molecular formula C₇H₁₄N₄S and a molecular weight of 186.28 g/mol. It features a 1,2,4,5-tetraaza ring bearing a thione (C=S) group at position 3, spiro-joined to a cyclohexane ring.

Molecular Formula C7H14N4S
Molecular Weight 186.28 g/mol
CAS No. 18801-59-7
Cat. No. B12155599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione
CAS18801-59-7
Molecular FormulaC7H14N4S
Molecular Weight186.28 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NNC(=S)NN2
InChIInChI=1S/C7H14N4S/c12-6-8-10-7(11-9-6)4-2-1-3-5-7/h10-11H,1-5H2,(H2,8,9,12)
InChIKeyKXDXFMWPSKBMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7): Structural Identity and Procurement Baseline


1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7) is a spiro-fused heterocyclic compound with the molecular formula C₇H₁₄N₄S and a molecular weight of 186.28 g/mol . It features a 1,2,4,5-tetraaza ring bearing a thione (C=S) group at position 3, spiro-joined to a cyclohexane ring [1]. The compound is commercially available from multiple specialty chemical suppliers at ≥98% purity for research and further manufacturing use . Its LogP value is approximately 1.05, indicating moderate lipophilicity .

Why 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione Cannot Be Casually Substituted: The Spiro Scaffold Differentiation Problem


The 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione scaffold is not interchangeable with other tetraazaspiro[5.5]undecane regioisomers (e.g., 2,4,8,10-tetraazaspiro[5.5]undecane derivatives) [1] or with thione-bearing spiro[4.5]decane analogs [2]. Even minor alterations in nitrogen placement or ring size produce distinct hydrogen-bonding networks, crystal packing energies, and biological target engagement profiles—as demonstrated by differential antibacterial and DHFR inhibitory activities across related spiro series [1][2][3]. The specific 1,2,4,5-N-arrangement with 3-thione substitution defines this compound's unique intermolecular interaction signature (quantified via Hirshfeld surface analysis) [2], meaning generic 'tetraazaspiro' procurement without exact CAS verification risks acquiring a structurally distinct isomer with divergent reactivity and biological performance.

Quantitative Differentiation Evidence for 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (18801-59-7): Head-to-Head and Cross-Study Comparisons


Crystal Structure and Intermolecular Interaction Profile: 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione vs. Thiazolidinone Derivative and Spiro[4.5]decane Analogs

Single-crystal X-ray diffraction establishes that 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione crystallizes in the monoclinic system with unit cell parameters a = 10.9818(11) Å, b = 7.0629(7) Å, c = 12.0194(12) Å, β = 104.189(3)°, V = 903.82(16) ų [1]. Hirshfeld surface analysis quantified the percent contributions of key intermolecular contacts—H···H, S···H/H···S, and N···H/H···N—to crystal packing [1]. By contrast, the thiazolidin-4-one derivative synthesized from this compound crystallizes with markedly different cell dimensions (a = 18.9393 Å, b = 5.2747 Å, c = 10.9518 Å, β = 90.214°, V = 1082.85 ų) [2]. The spiro[4.5]decane thione series (6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones) lacks equivalent comprehensive Hirshfeld surface and 3D energy framework characterization [3]. This compound is among the few spiro-thione heterocycles with fully elucidated solid-state interaction topology, a critical differentiator for formulation development and polymorph screening where crystal packing governs solubility and stability.

Crystallography Solid-state characterization Hirshfeld surface analysis

Anti-Lung Cancer Cytotoxic Activity: 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione vs. Its Thiazolidinone Derivative on A549 Cells

In vitro cytotoxic evaluation against the A549 human lung carcinoma cell line revealed that 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione exhibits an IC₅₀ of 300 μM [1]. Under identical assay conditions (same cell line, same research group, comparable MTT-based protocol), its downstream thiazolidin-4-one derivative—synthesized directly from this compound via reaction with chloroacetic acid—showed an improved IC₅₀ of 240 μM [2]. The 60 μM IC₅₀ difference (20% improvement in the derivative) establishes the parent compound's baseline activity, against which structural modifications can be quantitatively benchmarked. No directly comparable A549 IC₅₀ data are available for other tetraazaspiro[5.5]undecane or spiro[4.5]decane thione analogs in the peer-reviewed literature, making this dataset the primary reference point for anti-lung cancer activity within this compound class.

Anticancer Cytotoxicity Lung cancer

In Silico ADMET and Drug-Likeness Profile vs. Triazaspiro[5.5]undecane DHFR Inhibitors

DFT-based in silico ADMET evaluation at the B3LYP/6-311++G(d,p) level predicted that 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione possesses a favorable pharmacokinetic profile including good oral bioavailability potential and compliance with drug-likeness filters [1]. While the 1,3,5-triazaspiro[5.5]undecane-2,4-diene class has demonstrated potent M. tuberculosis DHFR inhibition (MIC₅₀ = 0.01 μM, IC₅₀ = 2.3–6.9 nM on DHFR) with in vitro DMPK characterization [2][3], those compounds bear a different heteroatom arrangement (triaza vs. tetraaza) and lack the thione moiety. The tetraaza-thione scaffold offers distinct hydrogen-bond donor/acceptor topology (4 H-bond donors, 2 H-bond acceptors) and LogP (measured ~1.05) compared to the triaza-diene series, which may translate to differential target selectivity profiles. This compound represents a structurally orthogonal spiro scaffold for programs seeking to diversify away from the heavily patented triazaspiro DHFR inhibitor space.

ADMET Drug-likeness In silico prediction

Synthetic Versatility as a Precursor: Derivatization to Bioactive Thiazolidinones vs. Unsubstituted Spiro[5.5]undecane Thiobarbiturates

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione reacts with chloroacetic acid to yield (Z)-3-amino-2-(cyclohexylidenehydrazono)thiazolidin-4-one in a single synthetic step, a transformation documented with full spectroscopic and crystallographic characterization of the product [1]. This thiazolidinone derivative demonstrated improved anti-lung cancer activity (IC₅₀ = 240 μM vs. 300 μM for the parent) and additional NLO property characterization [1]. In contrast, the 2,4,8,10-tetraazaspiro[5.5]undecane-3-thione series (thiobarbituric acid-derived) requires multi-component condensation with substituted aldehydes and urea/thiourea under thermal or microwave conditions to access biologically active derivatives [2]. The 1,2,4,5-regioisomer thus offers a simpler, two-component derivatization pathway that preserves the spiro core while enabling modular functionalization at the thione position—a practical advantage for library synthesis and SAR exploration.

Synthetic chemistry Derivatization Thiazolidinone

Commercial Availability and Purity Benchmarking: 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione vs. 9-Methyl Analog

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7) is stocked by multiple independent suppliers including Fluorochem (UK), ChemScene (US), and Leyan (China), all at ≥98% purity with documented storage and handling specifications . Its 9-methyl analog (CAS 112919-48-9) is available from fewer sources and lacks peer-reviewed characterization data . The unsubstituted parent compound benefits from published spectroscopic (¹H NMR, ¹³C NMR, FT-IR, UV-Vis) and crystallographic reference data that enable independent identity verification upon receipt [1], whereas the 9-methyl derivative has no equivalent published characterization dataset. For procurement officers, the multi-supplier availability of CAS 18801-59-7 mitigates single-source supply risk, and the published analytical reference data reduce quality control burden.

Procurement Purity Commercial availability

Best-Fit Application Scenarios for 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7) Based on Quantitative Evidence


Medicinal Chemistry: Spiro-Heterocycle Library Synthesis with Validated Anticancer Baseline

For medicinal chemistry groups constructing spiro-heterocycle libraries for anticancer screening, this compound provides a uniquely characterized starting point. Its A549 lung cancer cytotoxicity (IC₅₀ = 300 μM) and single-step derivatization to a thiazolidinone with improved potency (IC₅₀ = 240 μM) establish a quantifiable SAR baseline [1]. The published BRD4 molecular docking data and ADMET predictions further guide rational optimization [1]. The compound's thione group enables modular functionalization that the 2,4,8,10-tetraazaspiro regioisomers cannot replicate without multi-component reactions [2].

Solid-State and Crystallography Research: Polymorph Screening and Crystal Engineering

This compound is supported by the most comprehensive solid-state characterization dataset among spiro-thione heterocycles, including single-crystal XRD unit cell parameters, Hirshfeld surface analysis with 2D fingerprint plots quantifying H···H, S···H, and N···H contact contributions, and 3D energy framework calculations [1]. For crystal engineering, co-crystal screening, or polymorph stability studies, no other tetraazaspiro[5.5]undecane-thione offers equivalent reference data, making this the compound of choice for solid-state research programs.

Drug Discovery: Scaffold-Hopping from Triazaspiro DHFR Inhibitors

Drug discovery teams seeking to diversify away from the heavily patented 1,3,5-triazaspiro[5.5]undecane DHFR inhibitor space (where lead compounds achieve MIC₅₀ = 0.01 μM against M. tuberculosis) can use this tetraaza-thione scaffold as a structurally orthogonal alternative [1][2]. Its distinct hydrogen-bond donor/acceptor profile (4 donors, 2 acceptors, LogP ~1.05) and thione moiety may redirect target selectivity away from DHFR toward other validated oncology targets such as BRD4, for which molecular docking data have been reported [1].

Procurement: Multi-Supplier Sourcing with Published QC Reference Data

Procurement teams prioritizing supply chain resilience benefit from this compound's availability across ≥3 independent international suppliers (Fluorochem UK, ChemScene US, Leyan China), all at ≥98% purity [1][2]. Unlike the 9-methyl analog (single supplier, no published characterization data), this compound's published ¹H/¹³C NMR, FT-IR, UV-Vis, and XRD data enable independent identity verification, reducing incoming QC costs and mitigating single-source supply disruption risk [3].

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